molecular formula C16H28N4O2 B6777590 N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide

Cat. No.: B6777590
M. Wt: 308.42 g/mol
InChI Key: MBXSVCCYQQSQDE-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is a complex organic compound that features a piperazine ring and a hexahydropyrrolizine moiety

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-14(21)19-12-10-18(11-13-19)9-6-17-15(22)16-4-2-7-20(16)8-3-5-16/h2-13H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXSVCCYQQSQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCNC(=O)C23CCCN2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the hexahydropyrrolizine moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-acetylpiperazin-1-yl)ethyl]-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a hexahydropyrrolizine moiety makes it a versatile compound for various applications.

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